REACTION_CXSMILES
|
Br[C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].P([O-])([O-])([O-])=O.[K+].[K+].[K+].ClCCl.[F:24][C:25]([F:36])([F:35])[C:26]1[CH:31]=[CH:30][C:29](B(O)O)=[CH:28][CH:27]=1>COCCOC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=1[C:29]1[CH:30]=[CH:31][C:26]([C:25]([F:36])([F:35])[F:24])=[CH:27][CH:28]=1 |f:1.2.3.4,8.9.10.11|
|
Name
|
|
Quantity
|
22.33 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC=C1C
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Name
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potassium phosphate
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is degassed
|
Type
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TEMPERATURE
|
Details
|
refluxed under an atmosphere of argon overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
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The mixture is concentrated
|
Type
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ADDITION
|
Details
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poured into water
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/toluene (1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C(C1C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |